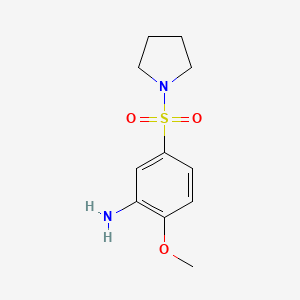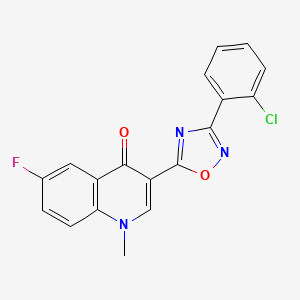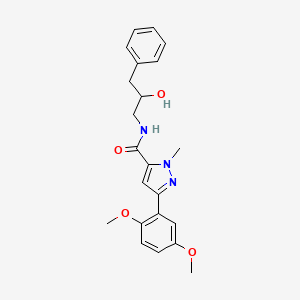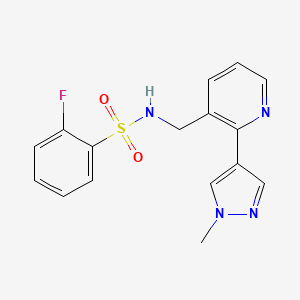
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol This compound is characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and an aniline moiety
Preparation Methods
The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and pyrrolidine.
Sulfonylation: The first step involves the sulfonylation of pyrrolidine using a sulfonyl chloride reagent under basic conditions to form pyrrolidin-1-ylsulfonyl chloride.
Coupling Reaction: The pyrrolidin-1-ylsulfonyl chloride is then reacted with 2-methoxyaniline in the presence of a base to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, influencing their function .
Comparison with Similar Compounds
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery, pyrrolidine-2,5-dione shares the pyrrolidine ring structure but differs in its functional groups and biological activity.
Indole derivatives: Indole derivatives, like indole-3-acetic acid, possess a different core structure but exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAVWWMHBVRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)












![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
